![molecular formula C19H24FN3O3 B6105970 ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate
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Overview
Description
Ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is not well understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects, including sedation, muscle relaxation, and anticonvulsant activity. It has also been found to have anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate in lab experiments is its ability to induce a range of effects, making it a versatile compound for studying various neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential applications in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, research can be conducted to develop derivatives of this compound that exhibit improved pharmacological properties.
Synthesis Methods
The synthesis of ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate involves the reaction of 2-fluorobenzyl chloride with 1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction of the resulting compound with piperidine and ethyl chloroacetate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders.
properties
IUPAC Name |
ethyl 2-[1-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-25-19(24)12-15-8-5-6-10-23(15)13-18-21-17(22-26-18)11-14-7-3-4-9-16(14)20/h3-4,7,9,15H,2,5-6,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCQZRVDHTXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC2=NC(=NO2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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